molecular formula C15H17F3N2O3 B2433472 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1396854-00-4

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2433472
CAS No.: 1396854-00-4
M. Wt: 330.307
InChI Key: YDVYCNBKUSXSKJ-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the cyclopropyl-3-hydroxypropyl intermediate: This step involves the reaction of cyclopropylcarbinol with an appropriate alkylating agent under basic conditions.

    Introduction of the trifluoromethylphenyl group: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired phenyl-substituted product.

    Oxalamide formation: Finally, the product is treated with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
  • 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide

Uniqueness

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)10-3-5-11(6-4-10)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYCNBKUSXSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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